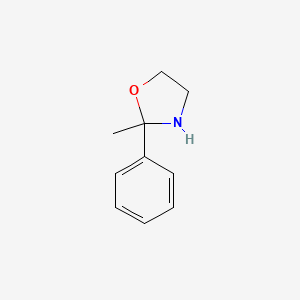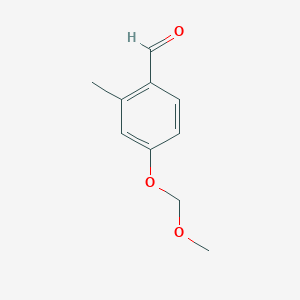
4-(Methoxymethoxy)-2-methylbenzaldehyde
Vue d'ensemble
Description
4-(Methoxymethoxy)-2-methylbenzaldehyde is a chemical compound with the molecular weight of 166.18 . Its IUPAC name is 4-(methoxymethoxy)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-(Methoxymethoxy)-2-methylbenzaldehyde can be inferred from related compounds. For instance, (4-(Methoxymethoxy)phenyl)boronic acid has a molecular formula of CHBO with an average mass of 181.982 Da . Benzaldehyde, 4-methoxy- has a molecular weight of 136.1479 .Physical And Chemical Properties Analysis
4-(Methoxymethoxy)-2-methylbenzaldehyde is a liquid at room temperature . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Photochemical Properties and Reactions
The photochemistry of 2-methylbenzaldehydes, including derivatives like 4-(methoxymethoxy)-2-methylbenzaldehyde, has been explored in various studies. The presence of oxy substituents, such as methoxy groups, can significantly affect the photochemical pathways and the formation of specific reaction intermediates like o-quinodimethanes (o-QDMs). For instance, certain substituents can inhibit the photochemical formation of o-QDMs, which are crucial intermediates in various organic synthesis reactions (Charlton & Koh, 1988).
Catalysis and Organic Synthesis
The compound has potential applications in catalysis and organic synthesis, as indicated by research on related methylbenzaldehydes. These compounds can serve as precursors or intermediates in producing valuable chemicals through processes like aldol condensation and dehydrocyclization. Such reactions are essential in converting bioethanol to higher-value chemicals, highlighting the role of methylbenzaldehydes in sustainable chemistry and biofuel utilization (Moteki, Rowley, & Flaherty, 2016).
Linkers for Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 4-(methoxymethoxy)-2-methylbenzaldehyde, can be utilized as linkers in solid-phase organic synthesis (SPOS). The electron-rich nature of such compounds makes them suitable for reductive amination reactions on solid supports, leading to various secondary amide derivatives. These linkers facilitate the synthesis of diverse organic compounds, including pharmaceuticals and fine chemicals, with high purity and yield (Swayze, 1997).
Antibacterial Activity
Research on related compounds, such as 4-hydroxy-2-methylchalcone synthesized from 4-hydroxy-2-methylbenzaldehyde, has shown significant antibacterial activity. These studies suggest that derivatives of 4-(methoxymethoxy)-2-methylbenzaldehyde might also possess biological activities, which could be explored for developing new antibacterial agents (Ismiyarto et al., 2018).
Vibrational Dynamics and Spectroscopy
Investigations into the vibrational dynamics of methoxybenzaldehydes, including 4-methoxy derivatives, provide insights into the molecular behavior of such compounds. Infrared and Raman spectroscopy, combined with computational methods like DFT calculations, can reveal detailed information about the molecular vibrations, rotational barriers, and other dynamic properties. This information is valuable for understanding the physical and chemical properties of these compounds in various states (Ribeiro-Claro et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-(methoxymethoxy)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-5-10(13-7-12-2)4-3-9(8)6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFSGJZHRGVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630330 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)-2-methylbenzaldehyde | |
CAS RN |
661481-12-5 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




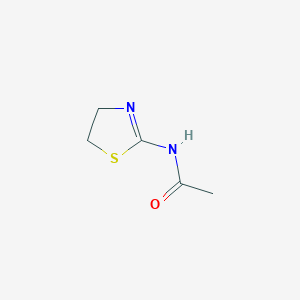

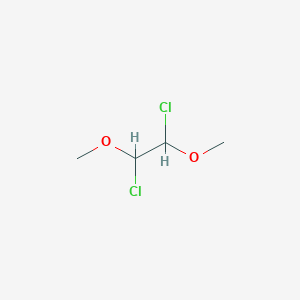



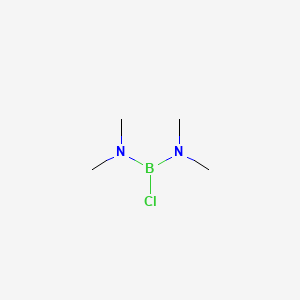


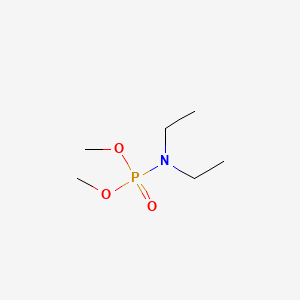

![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)
